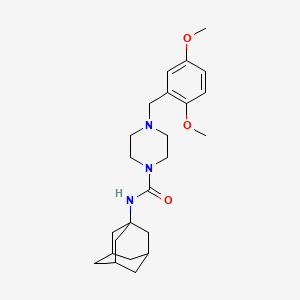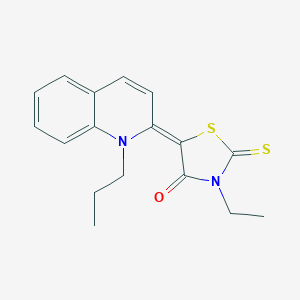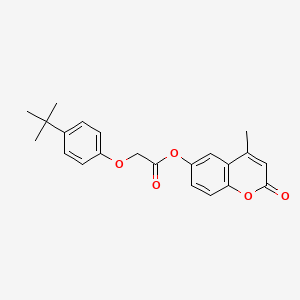
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide, also known as ADM, is a synthetic compound that belongs to the class of adamantyl-substituted piperazine derivatives. ADM has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This compound has been used as a tool compound to study the function of these receptors and their role in various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.
Mecanismo De Acción
The exact mechanism of action of N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of various neurotransmitter systems in the brain. This compound has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects, possibly through its interactions with serotonin and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperactivity in mice, which may be related to its dopaminergic effects. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for various receptors in the brain. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for certain receptor subtypes.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of this compound analogs with improved selectivity and potency for specific receptor subtypes. Another area of interest is the investigation of this compound's potential therapeutic effects in various neurological disorders, such as Parkinson's disease, schizophrenia, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various neurotransmitter systems in the brain.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-29-21-3-4-22(30-2)20(12-21)16-26-5-7-27(8-6-26)23(28)25-24-13-17-9-18(14-24)11-19(10-17)15-24/h3-4,12,17-19H,5-11,13-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHNSCSHJXRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)

![2-ethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4766388.png)

![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4766399.png)
![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4766404.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)
![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)

![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)
